Biochemical Potency Against EP300 HAT: DS-9300 vs. CPI-1612 and A-485
DS-9300 demonstrates low-nanomolar inhibitory potency against the EP300 histone acetyltransferase (HAT) domain. In a head-to-head comparison, DS-9300 (IC50 = 28 nM) shows a differentiated potency profile compared to the established tool compound A-485 (IC50 = 60 nM) and the clinical-stage compound CPI-1612 (IC50 = 8.1 nM) . This positions DS-9300 as a potent inhibitor with an activity window distinct from both earlier tool compounds and other preclinical candidates.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 28 nM (EP300 HAT) |
| Comparator Or Baseline | CPI-1612: 8.1 nM (EP300 HAT); A-485: 60 nM (EP300 HAT) |
| Quantified Difference | DS-9300 is 2.14-fold less potent than CPI-1612 and 2.14-fold more potent than A-485. |
| Conditions | In vitro biochemical assay measuring EP300 histone acetyltransferase activity. |
Why This Matters
This data defines the precise potency window of DS-9300, allowing researchers to select it for studies requiring a specific level of EP300 HAT inhibition that is neither ultra-potent (CPI-1612) nor tool-compound moderate (A-485).
